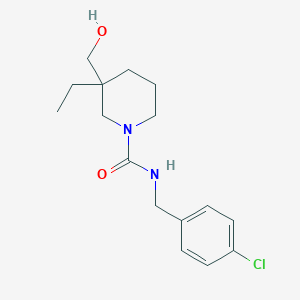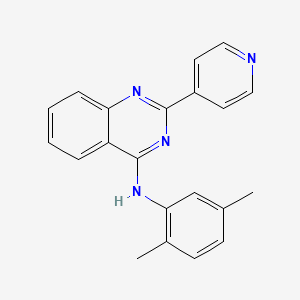![molecular formula C18H18F4N2 B5645596 1-(3-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5645596.png)
1-(3-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzylpiperazine derivatives, including those similar to 1-(3-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine, often involves multiple steps that include condensation reactions, functional group transformations, and purification processes. For instance, the synthesis of related compounds has been achieved by condensation reactions between carbamimide and 3-fluorobenzoic acid, followed by various functionalization steps to introduce the desired substituents on the piperazine ring (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of such compounds often employs X-ray diffraction studies, which reveal the crystalline structure and intermolecular interactions crucial for understanding their chemical behavior and potential biological activity. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a compound with a similar structure, crystallized in the monoclinic crystal system, showcasing the importance of molecular conformation and intermolecular interactions in determining its physical and chemical properties (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of 1-(3-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine and its derivatives can be influenced by the presence of the fluorobenzyl and trifluoromethyl groups. These groups can affect the electron density on the piperazine ring, thereby influencing its potential reactions with nucleophiles and electrophiles. The synthesis and modification of such compounds often involve nucleophilic substitution reactions, highlighting the chemical reactivity of the piperazine nitrogen atoms (Mermer et al., 2019).
Physical Properties Analysis
The physical properties of benzylpiperazine derivatives, including solubility, melting point, and crystallinity, are crucial for their application and handling. The crystal structure analysis, as mentioned earlier, provides insights into these properties by detailing the molecular packing and intermolecular interactions within the crystal lattice (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are defined by the molecular structure of 1-(3-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine. The presence of electronegative fluorine atoms can influence the compound's acidity and basicity, affecting its interactions with biological targets and reactivity in chemical syntheses (Mermer et al., 2019).
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F4N2/c19-16-5-1-3-14(11-16)13-23-7-9-24(10-8-23)17-6-2-4-15(12-17)18(20,21)22/h1-6,11-12H,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTDJVLCFAPVPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Fluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3'-methylbiphenyl-4-yl)-1-[2-(4H-1,2,4-triazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B5645522.png)
![{3-(2-methoxyethyl)-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5645524.png)
![6-({3-[1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1H-indole](/img/structure/B5645527.png)
![4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5645528.png)

![N,N-dimethyl-4-{[5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinyl]carbonyl}-1-piperazinecarboxamide](/img/structure/B5645530.png)
![ethyl 2-[(3-methyl-2-butenoyl)amino]benzoate](/img/structure/B5645531.png)

![5-isobutyl-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]isoxazole-3-carboxamide](/img/structure/B5645543.png)
![N-{2-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-1-piperidinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5645549.png)
![N-(3,4-dimethoxyphenyl)benzo[cd]indol-2-amine](/img/structure/B5645563.png)
![N-(4-fluorophenyl)-6-[(4H-1,2,4-triazol-3-ylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5645574.png)
![(3S*,4S*)-1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-4-methylpiperidine-3,4-diol](/img/structure/B5645585.png)